

CAY10505 In Vivo Dosing Protocol for Rats: Application Notes and Protocols

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Compound of Interest

Compound Name: CAY10505

Cat. No.: B1684643

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Introduction

CAY10505 is a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3K γ) with an IC₅₀ of 30 nM. It also demonstrates inhibitory activity against casein kinase 2 (CK2). Its ability to modulate the PI3K/Akt signaling pathway makes it a valuable tool for in vivo studies investigating various physiological and pathological processes, including inflammation, hypertension, and cancer. These application notes provide a detailed protocol for the in vivo administration of **CAY10505** to rats, based on published research, to ensure consistent and reproducible results.

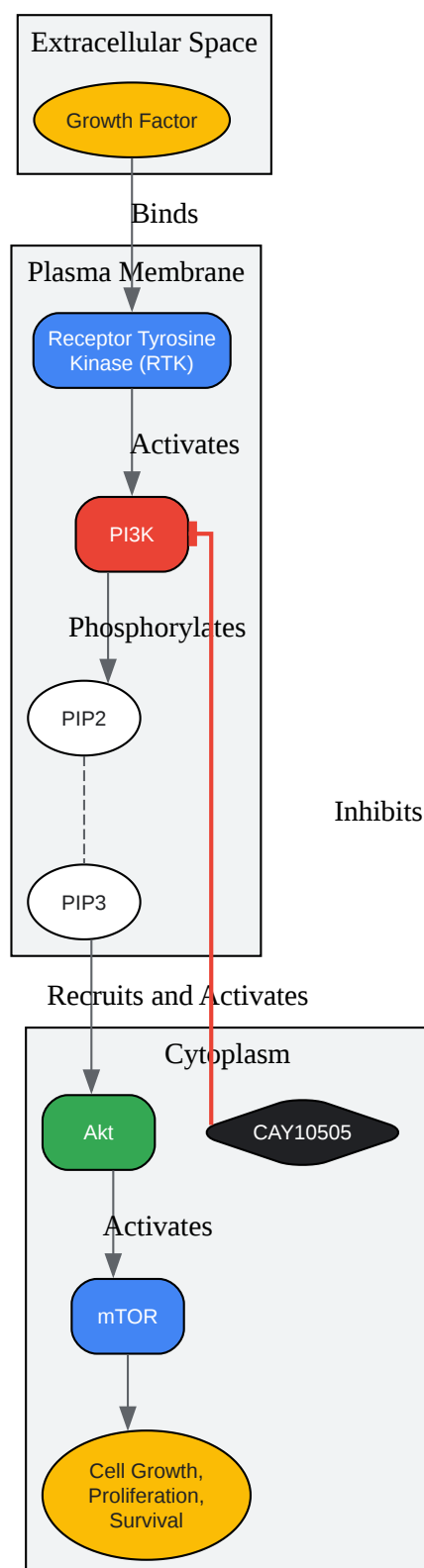
Data Presentation

Table 1: In Vivo Dosing Parameters for CAY10505 in Rats

Parameter	Details	Reference
Animal Model	Male Wistar rats (uninephrectomized)	[1]
Induction of Hypertension	Deoxycorticosterone acetate (DOCA) salt administration	[1]
Compound	CAY10505	[1]
Dosage	0.6 mg/kg body weight	[1]
Route of Administration	Oral (p.o.), via gavage	[1]
Frequency	Once daily	[1]
Duration	7 days	[1]
Vehicle	0.5% Carboxymethyl cellulose (CMC) in sterile water with 0.1% Tween 80	Recommended based on common practice for poorly soluble compounds

Signaling Pathway

CAY10505 primarily targets the PI3K γ isoform, a key enzyme in the PI3K/Akt signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream targets, including mTOR, to exert its cellular effects. By inhibiting PI3K γ , **CAY10505** blocks the production of PIP3, thereby attenuating downstream Akt signaling.



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Caption: PI3K/Akt signaling pathway and the inhibitory action of **CAY10505**.

Experimental Protocols

Formulation of CAY10505 for Oral Administration

Objective: To prepare a homogenous suspension of **CAY10505** suitable for oral gavage in rats.

Materials:

- **CAY10505** powder
- Sterile 0.5% (w/v) Carboxymethyl cellulose (CMC) solution in water
- Tween 80
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **CAY10505** based on the desired concentration and the total volume of the dosing solution. For a 0.6 mg/kg dose in a rat with an average weight of 250g, and a dosing volume of 5 mL/kg, the concentration of the solution would be 0.12 mg/mL.
- Weigh the calculated amount of **CAY10505** powder and place it in a sterile microcentrifuge tube.
- Prepare the vehicle by adding 0.1% (v/v) Tween 80 to the 0.5% CMC solution.
- Add a small volume of the vehicle to the **CAY10505** powder to create a paste.
- Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and achieve a homogenous mixture.

- Visually inspect the suspension for any clumps or precipitates before administration. The suspension should be prepared fresh daily.

In Vivo Dosing Protocol: Hypertension Model in Rats

Objective: To evaluate the effect of **CAY10505** on blood pressure and vascular function in a rat model of hypertension.[\[1\]](#)

Animal Model:

- Male Wistar rats (8-10 weeks old).
- Animals undergo uninephrectomy (surgical removal of one kidney) to potentiate the hypertensive effects of DOCA-salt.

Induction of Hypertension:

- Following a one-week recovery period after uninephrectomy, administer deoxycorticosterone acetate (DOCA) at a dose of 40 mg/kg subcutaneously, twice weekly, for 6 weeks.[\[1\]](#)
- Provide 1% NaCl in drinking water throughout the study period.
- Monitor blood pressure weekly using a non-invasive tail-cuff method. Rats with a mean arterial blood pressure ≥ 140 mmHg are considered hypertensive.[\[1\]](#)

Experimental Groups:

- Normal Control: Sham-operated rats receiving the vehicle.
- Hypertensive Control: Uninephrectomized, DOCA-salt treated rats receiving the vehicle.
- **CAY10505**-Treated: Hypertensive rats receiving **CAY10505** (0.6 mg/kg, p.o.) daily for the last 7 days of the 6-week study period.[\[1\]](#)
- Positive Control (optional): Hypertensive rats receiving a known antihypertensive agent (e.g., Losartan 25 mg/kg, p.o., or Atorvastatin 30 mg/kg, p.o.) for the last 7 days.[\[1\]](#)

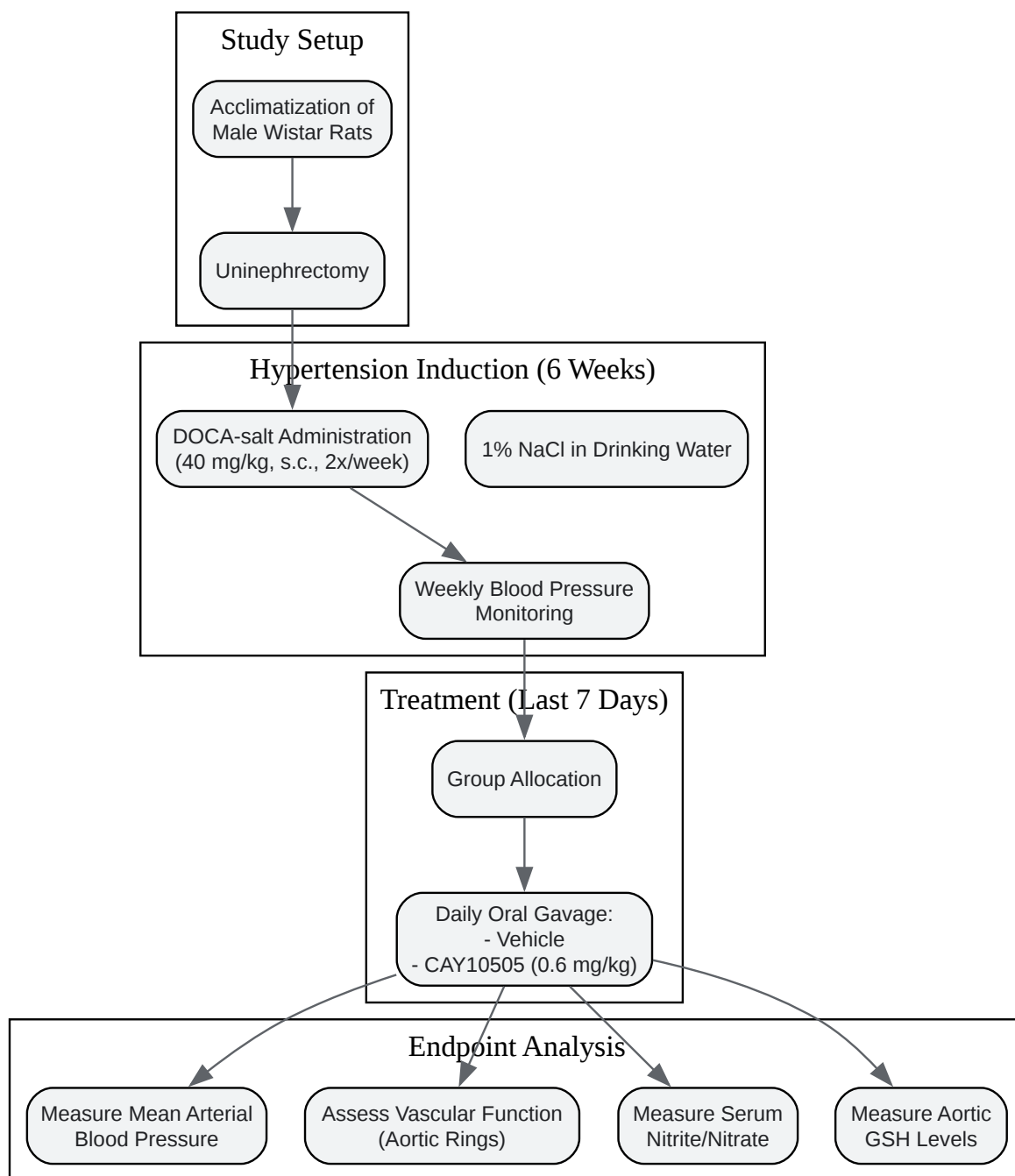
Dosing Procedure (Oral Gavage):

- Gently restrain the rat.
- Use a sterile, ball-tipped gavage needle appropriate for the size of the rat.
- Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
- Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
- Slowly administer the **CAY10505** suspension.
- Withdraw the needle gently and return the animal to its cage.
- Monitor the animal for any signs of distress after the procedure.

Endpoint Measurements:

- Mean Arterial Blood Pressure (MABP): Measured at the end of the treatment period.
- Vascular Endothelium Function: Assessed by acetylcholine-induced endothelium-dependent relaxation in isolated aortic ring preparations.^[1]
- Serum Nitrite/Nitrate Levels: Measured as an indicator of nitric oxide production.^[1]
- Aortic Glutathione (GSH) Levels: Measured as a marker of oxidative stress.^[1]

Experimental Workflow



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Caption: Workflow for in vivo evaluation of **CAY10505** in a rat hypertension model.

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References

- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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